molecular formula C8H9ClN2O4S B3306955 3-(6-Chloropyridine-3-sulfonamido)propanoic acid CAS No. 929974-15-2

3-(6-Chloropyridine-3-sulfonamido)propanoic acid

Cat. No.: B3306955
CAS No.: 929974-15-2
M. Wt: 264.69 g/mol
InChI Key: IOEYIOQUZIENMD-UHFFFAOYSA-N
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Description

3-(6-Chloropyridine-3-sulfonamido)propanoic acid is a chemical compound with the molecular formula C8H9ClN2O4S. It is characterized by the presence of a chloropyridine ring, a sulfonamide group, and a propanoic acid moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid typically involves the following steps:

    Chlorination: The starting material, pyridine, undergoes chlorination to introduce a chlorine atom at the 6-position of the pyridine ring.

    Sulfonation: The chlorinated pyridine is then subjected to sulfonation to form 6-chloropyridine-3-sulfonic acid.

    Amidation: The sulfonic acid derivative is reacted with a suitable amine to form the sulfonamide.

    Propanoic Acid Introduction: Finally, the sulfonamide is reacted with a propanoic acid derivative to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridine-3-sulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(6-Chloropyridine-3-sulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group may play a crucial role in binding to these targets, while the chloropyridine ring and propanoic acid moiety contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-3-sulfonamide: Lacks the propanoic acid moiety.

    3-(6-Bromopyridine-3-sulfonamido)propanoic acid: Contains a bromine atom instead of chlorine.

    3-(6-Chloropyridine-3-sulfonamido)butanoic acid: Has a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-(6-Chloropyridine-3-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine ring, sulfonamide group, and propanoic acid moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-[(6-chloropyridin-3-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c9-7-2-1-6(5-10-7)16(14,15)11-4-3-8(12)13/h1-2,5,11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEYIOQUZIENMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257711
Record name N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-15-2
Record name N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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